molecular formula C17H12BrNO2 B11608178 2-[(E)-2-(3-bromo-4-hydroxyphenyl)vinyl]quinolin-8-ol

2-[(E)-2-(3-bromo-4-hydroxyphenyl)vinyl]quinolin-8-ol

Cat. No.: B11608178
M. Wt: 342.2 g/mol
InChI Key: LYRHKHXPDLTBIP-QPJJXVBHSA-N
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Description

2-[(1E)-2-(3-BROMO-4-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(3-BROMO-4-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL typically involves the reaction of quinoline derivatives with brominated phenyl compounds. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include a base such as potassium carbonate and solvents like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(3-BROMO-4-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into different quinoline derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation reactions typically use reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique biological and chemical properties.

Scientific Research Applications

2-[(1E)-2-(3-BROMO-4-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(3-BROMO-4-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL involves its interaction with specific molecular targets and pathways. It can inhibit enzymes and proteins involved in critical biological processes, leading to its antimicrobial and anticancer effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1E)-2-(3-BROMO-4-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL is unique due to the presence of the brominated phenyl group, which enhances its reactivity and potential applications. This structural feature distinguishes it from other quinoline derivatives and contributes to its specific biological activities.

Properties

Molecular Formula

C17H12BrNO2

Molecular Weight

342.2 g/mol

IUPAC Name

2-[(E)-2-(3-bromo-4-hydroxyphenyl)ethenyl]quinolin-8-ol

InChI

InChI=1S/C17H12BrNO2/c18-14-10-11(5-9-15(14)20)4-7-13-8-6-12-2-1-3-16(21)17(12)19-13/h1-10,20-21H/b7-4+

InChI Key

LYRHKHXPDLTBIP-QPJJXVBHSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CC(=C(C=C3)O)Br

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CC(=C(C=C3)O)Br

solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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